molecular formula C16H12Cl2O B015375 4-(3,4-Dichlorophenyl)-1-tetralone CAS No. 79560-19-3

4-(3,4-Dichlorophenyl)-1-tetralone

Cat. No.: B015375
CAS No.: 79560-19-3
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1-tetralone is an organic compound characterized by the presence of a tetralone core substituted with a 3,4-dichlorophenyl group

Mechanism of Action

Target of Action

Similar compounds such as 3,4-dichlorophenylhydrazine and 3,4-Dichloromethylphenidate have been shown to interact with various enzymes and receptors, suggesting that 4-(3,4-Dichlorophenyl)-1-tetralone may have similar targets.

Mode of Action

For instance, 3,4-Dichloromethylphenidate, a structurally similar compound, acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For example, 3,4-Dichloromethylphenidate interrupts the photosynthetic electron transport chain in photosynthesis . This suggests that this compound might also interfere with specific biochemical pathways, leading to downstream effects.

Pharmacokinetics

3,4-dichloromethylphenidate, a structurally similar compound, is primarily metabolized through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

For instance, 3,4-Dichloromethylphenidate reduces the ability of the plant to turn light energy into chemical energy . This suggests that this compound might have similar effects on its targets.

Action Environment

For instance, the herbicide propanil, which has a similar dichlorophenyl structure, affects non-target organisms and presents severe risks for birds, small mammals, and several species of the aquatic biota . This suggests that environmental factors might also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone typically involves the reaction of 3,4-dichlorobenzaldehyde with tetralone under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where 3,4-dichlorobenzaldehyde reacts with tetralone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1-tetralone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3,4-Dichlorophenyl-1,1-dimethylurea (DCMU)

Uniqueness

4-(3,4-Dichlorophenyl)-1-tetralone is unique due to its specific structural features and the presence of both a tetralone core and a 3,4-dichlorophenyl group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBHJNMQVKDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208705
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79560-19-3
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79560-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204
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Synthesis routes and methods I

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(3,4-Dichlorophenyl)-1-tetralone in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in synthesizing the antidepressant drug sertraline hydrochloride. [, ] This compound, also known as 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, plays a vital role in the multi-step synthesis of sertraline.

Q2: What are the common synthetic routes for preparing this compound?

A2: The primary synthetic approach involves a Friedel-Crafts alkylation reaction. This method typically utilizes α-naphthol and ortho-dichlorobenzene as starting materials in the presence of a catalyst like anhydrous aluminum chloride. [, , ] Researchers have explored optimizing this synthesis by modifying reaction conditions and catalysts to enhance yield.

Q3: How does the structure of this compound influence its solubility?

A3: Studies have investigated the solubility of this compound in various solvents. It exhibits solubility in a range of organic solvents, including methanol, ethanol, 2-propanol, acetone, toluene, N,N-dimethylformamide, and tetrahydrofuran. [] This solubility information is crucial for understanding its behavior during synthesis, purification, and potential formulation development for sertraline hydrochloride.

Q4: Beyond sertraline synthesis, are there other potential applications for this compound and its derivatives?

A4: Research has shown that reactions of 1,5-, 1,6-, and 1,7- naphthalenediols with ortho-dichlorobenzene, facilitated by aluminum chloride or bromide, yield various dichlorophenyl-hydroxy-1-tetralone isomers. [] These compounds, structurally similar to this compound, hold potential for future exploration in pharmaceutical research due to their potential pharmacological activity.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound. [] These techniques provide valuable information about the compound's composition, structure, and purity, ensuring quality control during synthesis.

Q6: What is known about the crystal structure of this compound?

A6: X-ray crystallography studies have revealed that in the solid state, the two ring systems within the this compound molecule adopt a nearly perpendicular orientation, with a dihedral angle of approximately 82.06°. [] The crystal structure also reveals the presence of CH-type hydrogen bonds. Understanding the solid-state structure can offer insights into physicochemical properties, such as stability and solubility.

Q7: Are there any reported attempts to enhance the overall yield of sertraline hydrochloride synthesis by optimizing the production of this compound?

A7: Yes, researchers have explored modifying the synthetic route for this compound to improve the overall yield of sertraline hydrochloride. [] One study reported achieving a total yield of 26% for sertraline hydrochloride by optimizing reaction conditions and employing Raney nickel as a catalyst during a hydrogenation step.

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